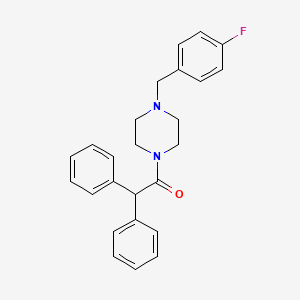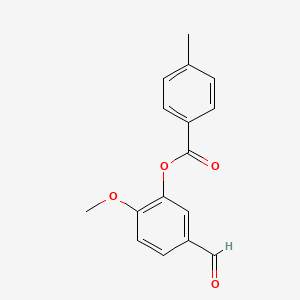
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea, also known as NPC-1632, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPC-1632 is a small molecule that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea is not fully understood. However, it has been suggested that N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea may exert its anti-tumor effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea may also inhibit the activity of inflammatory mediators and regulate glucose metabolism, leading to its potential therapeutic applications in various scientific research fields.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea for lab experiments include its low toxicity, good bioavailability, and potential therapeutic applications in various scientific research fields. However, the limitations of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea research. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to optimize the synthesis method to increase yield and purity. Additionally, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea could be studied for its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Overall, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea can be synthesized through various methods, including the reaction of 3-nitroaniline with pyridine-4-carbaldehyde followed by reaction with urea. Another method involves the reaction of 4-pyridinecarboxaldehyde with 3-nitrophenyl isocyanate followed by reaction with ammonia. The synthesis of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has been optimized to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Furthermore, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has been studied for its potential as an anti-diabetic agent and has shown promising results in regulating blood glucose levels in animal models.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(15-9-10-4-6-14-7-5-10)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXINOIWLACVPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
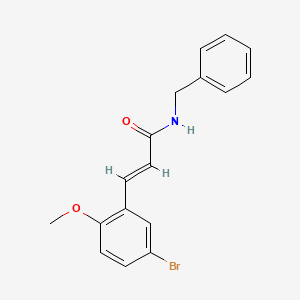
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
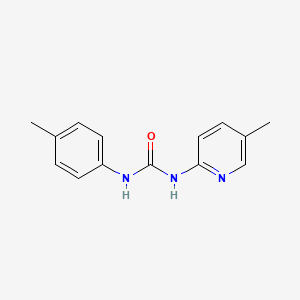
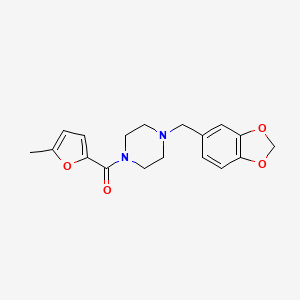
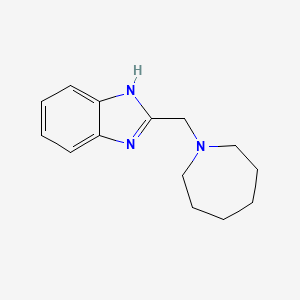
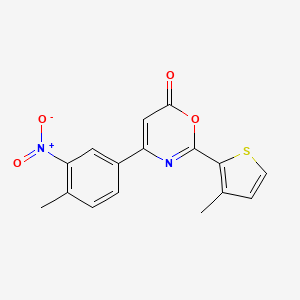
![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)

